N-(4-Methylphenyl)-N'-1,2,3-thiadiazol-5-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 4-methylphenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(2,5-Dimethylphenyl)-N’-1,2,3-thiadiazol-5-ylurea
- N-(4-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea
Uniqueness
N-(4-Methylphenyl)-N’-1,2,3-thiadiazol-5-ylurea stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with hydrophobic targets. Additionally, the thiadiazole ring provides stability and resistance to metabolic degradation, making it a more durable and effective compound in various applications.
Properties
CAS No. |
51707-59-6 |
---|---|
Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4OS/c1-7-2-4-8(5-3-7)12-10(15)13-9-6-11-14-16-9/h2-6H,1H3,(H2,12,13,15) |
InChI Key |
ULHNRIINZRNXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.